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Cyanine7 tetrazine

Cat. No.: B1192623
M. Wt: 768.45
InChI Key: OJZLXQNLXPBGPW-UHFFFAOYSA-O
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Description

Significance of Near-Infrared Fluorescent Probes in Biological Research

Near-infrared (NIR) fluorescent probes, which operate in the 650-900 nm spectral window, offer significant advantages for in vivo imaging. acs.org This region of the electromagnetic spectrum is often referred to as the "biological optical window" due to the reduced absorption and scattering of light by endogenous biological components like water, hemoglobin, and melanin. researchgate.net This results in deeper tissue penetration, reduced autofluorescence from biological tissues, and an improved signal-to-noise ratio compared to probes that fluoresce in the visible range. acs.orgnih.govfrontiersin.org These properties make NIR probes invaluable for non-invasive imaging of cellular and molecular processes within living organisms. acs.orgfrontiersin.org

Overview of Cyanine (B1664457) Dyes in Advanced Imaging and Labeling Technologies

Cyanine dyes are a class of synthetic organic dyes characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. wikipedia.orggoogle.com Their key features include high molar extinction coefficients, good photostability, and tunable fluorescence properties, which can be modulated by altering the length of the polymethine chain. researchgate.netcreative-diagnostics.com Cyanine dyes, such as the popular Cy3 and Cy5, have been extensively used for labeling a wide array of biomolecules, including proteins, nucleic acids, and lipids, for applications in fluorescence microscopy, flow cytometry, and microarrays. wikipedia.orgcreative-diagnostics.comnih.gov Cyanine7 (Cy7), with its longer polymethine chain, exhibits fluorescence in the near-infrared spectrum, making it an ideal candidate for in vivo imaging applications. google.com

Evolution of Tetrazine Chemistry in Bioorthogonal Reactions

Bioorthogonal chemistry refers to a set of chemical reactions that can occur within a living system without interfering with native biochemical processes. frontiersin.orgchemistryviews.org The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene or alkyne is a cornerstone of bioorthogonal chemistry, first reported in 2008. frontiersin.orgnih.gov This reaction is prized for its exceptionally fast reaction kinetics, high specificity, and the ability to proceed under physiological conditions. frontiersin.orgnih.gov The field has seen rapid development, with the synthesis of novel tetrazine derivatives and dienophiles to expand the scope and applicability of this powerful ligation chemistry. nih.govthieme-connect.de

Rationale for Integrating Cyanine7 with Tetrazine Moiety in Research Contexts

The conjugation of a Cyanine7 dye to a tetrazine moiety creates a powerful molecular probe that leverages the advantages of both components. The Cy7 portion provides the desirable near-infrared fluorescence for deep-tissue imaging, while the tetrazine group enables highly specific and rapid labeling of target molecules through bioorthogonal chemistry. nih.gov This combination allows for "pre-targeting" strategies, where a biomolecule of interest is first labeled with a strained dienophile, followed by the administration of the Cy7-tetrazine probe, which then specifically reacts with and illuminates the target. This approach minimizes background signal and enhances imaging contrast. Furthermore, the tetrazine can act as a "turn-on" switch for fluorescence, where the fluorescence of the Cy7 dye is quenched by the tetrazine and is restored upon reaction with the dienophile, leading to a high signal-to-background ratio. nih.gov

Chemical and Physical Properties

PropertyValue
IUPAC Name Varies depending on the specific linker and substituents
CAS Number Varies
Molecular Formula Varies
Molecular Weight Varies
Appearance Typically a dark-colored solid

Synthesis and Functionalization

The synthesis of Cyanine7 tetrazine typically involves a multi-step process. A common strategy is the reaction of an amine-functionalized Cyanine7 dye with a tetrazine derivative that has been activated with an N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond, covalently linking the fluorophore to the bioorthogonal reaction partner. The specific linkers and substituents on both the cyanine and tetrazine moieties can be varied to fine-tune the solubility, reactivity, and photophysical properties of the final probe.

Photophysical Characteristics

The photophysical properties of this compound are central to its utility as a fluorescent probe.

PropertyTypical Range
Maximum Absorption (λmax) ~750 nm
Maximum Emission (λem) ~770 nm
Molar Extinction Coefficient (ε) > 200,000 M⁻¹cm⁻¹
Quantum Yield (Φ) Variable, often quenched before bioorthogonal reaction

The absorption and emission maxima in the near-infrared range are key to its application in in vivo imaging. researchgate.net The high molar extinction coefficient contributes to its brightness, while the quantum yield can be significantly influenced by the presence of the tetrazine moiety, which often leads to fluorescence quenching that is relieved upon reaction.

Bioorthogonal Reactivity

The reactivity of this compound is governed by the inverse-electron-demand Diels-Alder reaction. It reacts rapidly and specifically with strained dienophiles, most notably trans-cyclooctene (B1233481) (TCO) and its derivatives. The reaction kinetics are exceptionally fast, with second-order rate constants often in the range of 10³ to 10⁶ M⁻¹s⁻¹, allowing for efficient labeling even at low concentrations typically found in biological systems. frontiersin.orgnih.gov This high reactivity and specificity are the hallmarks of its utility in bioorthogonal labeling.

Applications in Research

The unique properties of this compound have led to its widespread adoption in various research areas.

In Vivo Imaging

In the realm of in vivo imaging, Cy7-tetrazine is extensively used in pre-targeted imaging strategies for the detection of diseases such as cancer. In this approach, a tumor-targeting antibody or other ligand is first modified with a dienophile and administered. After clearance of the unbound antibody, the Cy7-tetrazine is introduced and rapidly homes in on the tumor-bound dienophile, allowing for highly specific and sensitive imaging. This method has also found application in fluorescence-guided surgery, where it can help surgeons to visualize tumor margins. frontiersin.org

Cellular and Molecular Biology

At the cellular level, this compound is a valuable tool for labeling and tracking a wide range of biomolecules. It can be used to label proteins, nucleic acids, and glycans that have been metabolically or genetically engineered to contain a dienophile. frontiersin.org This enables researchers to visualize the localization, dynamics, and interactions of these molecules within living cells using techniques such as fluorescence microscopy and flow cytometry.

Recent Advancements and Future Directions

Research continues to refine and expand the capabilities of this compound probes. Efforts are underway to develop new derivatives with improved photophysical properties, such as increased brightness and photostability. Additionally, researchers are exploring the use of different dienophiles to further enhance reaction kinetics and orthogonality. The expansion of its applications into new areas of research, such as multimodal imaging and targeted therapy, represents an exciting frontier for this versatile molecular tool.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H54ClN7O B1192623 Cyanine7 tetrazine

Properties

Molecular Formula

C47H54ClN7O

Molecular Weight

768.45

IUPAC Name

6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide

InChI

InChI=1S/C47H53N7O/c1-33-49-51-45(52-50-33)37-26-22-36(23-27-37)32-48-44(55)21-8-7-13-30-54-41-20-12-10-18-39(41)47(4,5)43(54)29-25-35-16-14-15-34(31-35)24-28-42-46(2,3)38-17-9-11-19-40(38)53(42)6/h9-12,17-20,22-29,31H,7-8,13-16,21,30,32H2,1-6H3/p+1

InChI Key

OJZLXQNLXPBGPW-UHFFFAOYSA-O

SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=CC=CC=C4C(C3=CC=C5CCCC(=C5)C=CC6=[N+](C7=CC=CC=C7C6(C)C)C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cyanine7 tetrazine

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Cyanine7 Tetrazine Conjugates

Historical and Contemporary Approaches to Tetrazine Synthesis

The synthesis of 1,2,4,5-tetrazines has evolved significantly since their initial discovery. Early methods laid the groundwork, while contemporary approaches focus on improving efficiency, expanding substrate scope, and enabling the synthesis of functionalized and asymmetric tetrazines crucial for diverse applications, including the creation of bioconjugates like Cyanine7 tetrazine. nih.govnih.govuniversityofcalifornia.edu

Pinner Synthesis and its Limitations for Alkyl Tetrazines

The Pinner synthesis, a classic method for tetrazine preparation, involves a two-step process. It typically begins with the reaction of an aromatic nitrile with hydrazine (B178648) to form a dihydrotetrazine intermediate, followed by oxidation to yield the aromatic tetrazine. nih.govrsc.org While effective for synthesizing aromatic tetrazines, this method faces significant limitations when applied to alkyl nitriles. nih.govlongdom.org Alkyl tetrazines containing functional groups are often difficult to obtain using the Pinner synthesis, resulting in low yields or proving altogether challenging to synthesize. nih.gov This limitation hindered the broader application of tetrazine chemistry, particularly in areas requiring conjugation to diverse molecules. nih.govuniversityofcalifornia.educolab.ws

Development of Advanced Synthetic Routes for Functionalized Tetrazines

To overcome the limitations of the Pinner synthesis, significant research has focused on developing advanced synthetic routes capable of producing a wider variety of functionalized tetrazines. These efforts aim to provide more convenient and efficient access to tetrazine derivatives with tailored properties for applications such as bioorthogonal labeling and molecular imaging. nih.govuniversityofcalifornia.eduresearchgate.net New methodologies based on carbon-carbon bond formation have been explored for generating tetrazines, especially those functionalized with fluorescent dyes. rsc.org

One-Pot and Transition Metal-Catalyzed Syntheses of Tetrazines

The development of one-pot synthesis strategies and the utilization of transition metal catalysis have significantly advanced tetrazine synthesis. universityofcalifornia.edulongdom.org Lewis acid transition metal catalysts, notably divalent nickel and zinc salts, have been shown to catalyze the formation of 1,2,4,5-tetrazines directly from nitriles and hydrazine. nih.govuniversityofcalifornia.educolab.ws This metal-catalyzed approach can promote the nucleophilic attack of nitriles by hydrazine, providing a new route for tetrazine synthesis. Studies have demonstrated that screening different Lewis acid metals can lead to efficient synthesis of tetrazines, including asymmetric ones, with good to excellent yields. nih.gov For instance, using Ni(OTf)2 or Zn(OTf)2 as catalysts has enabled the synthesis of symmetric and asymmetric tetrazines from various precursors, including alkyl nitriles, aromatic nitriles, and formamidine (B1211174) salts. nih.gov This one-pot, metal-catalyzed methodology has improved the accessibility of tetrazines that were previously difficult to obtain in useful quantities. universityofcalifornia.eduresearchgate.net

The following table summarizes some yields obtained using metal-catalyzed one-pot synthesis:

CatalystStarting Material(s)Product ExampleYield (%)Source
Ni(OTf)2Phenyl acetonitrile, Hydrazine hydrate3,6-dibenzyl-1,2,4,5-tetrazine95 researchgate.net
Zn(OTf)2Phenyl acetonitrile, Hydrazine hydrate3,6-dibenzyl-1,2,4,5-tetrazine70 researchgate.net
NiI2Phenyl acetonitrile, Hydrazine hydrate3,6-dibenzyl-1,2,4,5-tetrazine93 researchgate.net
ZnI2Phenyl acetonitrile, Hydrazine hydrate3,6-dibenzyl-1,2,4,5-tetrazine68 researchgate.net
Ni or Zn catalystFormamidine salt, NitrileMonosubstituted, unsymmetrical tetrazinesHigh nih.govencyclopedia.pub

Despite the advantages, metal-catalyzed de novo tetrazine synthesis can have limitations, such as the involvement of anhydrous hydrazine, which poses safety concerns and can undergo side reactions with certain functional groups. nih.gov

Strategies for Conjugating Cyanine7 Fluorophore to Tetrazine

Conjugating the Cyanine7 fluorophore to a tetrazine moiety is a critical step in creating this compound conjugates for bioorthogonal applications. This process requires robust and efficient chemical strategies to ensure the functional integrity of both the fluorophore and the tetrazine.

Direct Chemical Linkages for this compound Synthesis

Direct chemical linkages are employed to covalently attach the Cyanine7 fluorophore to the tetrazine unit. This often involves utilizing reactive functional groups present on modified versions of Cyanine7 and tetrazine. For example, Cyanine7 derivatives functionalized with groups like NHS esters or maleimides can be reacted with tetrazine derivatives containing complementary functionalities such as amines or thiols. nih.govacs.orginterchim.fr One approach involves classical Pinner-like reactions to directly install tetrazine nuclei onto nitrile-bearing fluorophores. acs.org Another strategy utilizes nucleophilic aromatic substitution (SNAr) reactions between amino-tetrazines and halo-fluorophores, which can minimize the distance between the fluorophore and tetrazine, potentially enhancing fluorescence quenching. acs.org Transition metal catalysis-based approaches can also be used to introduce tetrazine units into fluorophores under milder conditions and with higher yields compared to some Pinner approaches. acs.org

Incorporation of Linker Moieties (e.g., PEGylation) in Conjugate Design

The incorporation of linker moieties, such as polyethylene (B3416737) glycol (PEGylation), in the design of this compound conjugates is a common strategy to influence their properties, particularly for biological applications. nih.gov PEG linkers are attractive due to their water solubility, low toxicity, and low immunogenicity. broadpharm.com They can be incorporated between the Cyanine7 fluorophore and the tetrazine moiety to improve the conjugate's solubility, reduce non-specific binding, and alter its pharmacokinetic profile. broadpharm.comresearchgate.netnih.gov PEGylation can also help to spatially separate the fluorophore and tetrazine, which can impact fluorescence quenching mechanisms like Förster Resonance Energy Transfer (FRET). nih.govresearchgate.net Customized linkers, including PEG, can be designed to provide tailored properties and can be attached through various functional groups. broadpharm.comnih.gov

Synthesis of Symmetrically and Unsymmetrically Substituted Tetrazine Derivatives

The synthesis of tetrazine derivatives, including those incorporated into Cyanine7 conjugates, can be achieved through various methods. Traditionally, the Pinner synthesis has been a common approach, involving the reaction of nitriles with hydrazine followed by oxidation to yield the tetrazine ring researchgate.net. However, this method can be limited, particularly for the synthesis of alkyl tetrazines and can pose challenges in synthesizing unsymmetrical derivatives researchgate.net.

Newer synthetic methodologies have been developed to overcome these limitations and provide access to a wider range of substituted tetrazines, including both symmetrical and unsymmetrical variants researchgate.net. These methods include reactions utilizing imidoyl chlorides, guanidine (B92328) derivatives, and metal-catalyzed reactions between nitriles and hydrazine researchgate.netresearchgate.netmdpi.com. Metal catalysts such as Ni(II) and Zn(II), as well as sulfur, have been shown to facilitate the synthesis of both symmetrical and unsymmetrical aryl tetrazines researchgate.net. Stepwise reactions have also been developed for the preparation of unsymmetrical tetrazines researchgate.net.

In the context of this compound conjugates, the synthesis often involves the conjugation of a pre-functionalized Cyanine7 dye with a molecule containing a tetrazine moiety, or vice versa thno.orginterchim.fr. For example, the ligation of Cy7 with a tetrazine-containing linker has been reported for use in inverse electron-demand Diels-Alder reactions thno.org. This compound itself is available as a reagent for tetrazine ligation, enabling its reaction with TCO-modified molecules lumiprobe.comhodoodo.comlumiprobe.com.

Purification and Characterization Techniques for this compound Conjugates (e.g., HPLC, NMR, MS)

Following synthesis, the purification and characterization of this compound conjugates are crucial steps to ensure the purity and confirm the structure of the desired product. Given the complexity of synthetic reactions and potential for side products, robust analytical techniques are essential.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of Cyanine7 conjugates thno.orgresearchgate.net. Specifically, reversed-phase HPLC (RP-HPLC) is commonly employed to purify these conjugates to homogeneity thno.orgresearchgate.net. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the isolation of the target conjugate from reaction byproducts and starting materials.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of tetrazine derivatives and their conjugates researchgate.netresearchgate.netmdpi.commpg.decore.ac.uk. Both ¹H NMR and ¹³C NMR are routinely used to confirm the presence and connectivity of atoms within the molecule, providing detailed information about the chemical structure researchgate.netresearchgate.net. For specific applications, such as monitoring reactions or studying electronic environments, ¹⁹F NMR can also be utilized if a fluorine atom is incorporated into the tetrazine derivative mpg.de.

Mass Spectrometry (MS) is another indispensable technique for characterizing this compound conjugates, primarily used to determine the molecular weight and confirm the identity of the synthesized product researchgate.netmpg.decore.ac.uk. Techniques such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are frequently applied researchgate.netmpg.de. LC-MS, which couples the separation power of HPLC with the detection capability of MS, is particularly useful for analyzing complex reaction mixtures and confirming the mass of the purified conjugate mpg.denih.gov. While NMR provides detailed structural information, MS offers high sensitivity and accurate mass determination nih.govnih.gov.

Spectroscopic and Photophysical Investigations of Cyanine7 Tetrazine Systems

Fundamental Spectroscopic Characteristics of Cyanine7 Tetrazine

Cyanine7 (Cy7) is a widely used NIR fluorescent dye known for its strong absorption and emission in the near-infrared region, typically around 750 nm and 775 nm, respectively. axispharm.com This spectral range is advantageous for in vivo imaging due to reduced autofluorescence and increased tissue penetration depth. axispharm.comglpbio.com

When a tetrazine moiety is conjugated to a cyanine (B1664457) dye like Cyanine7, it significantly influences the dye's spectroscopic properties, most notably by quenching its fluorescence. nih.govresearchgate.net The tetrazine unit itself can absorb light, with an absorption maximum typically around 515 nm, although this can vary depending on the specific tetrazine structure and its substituents. biorxiv.org This absorption can overlap with the excitation or emission spectrum of the cyanine dye, facilitating energy or electron transfer processes that lead to quenching.

The conjugation of tetrazine to Cyanine7 results in a construct where the fluorescence of the Cyanine7 core is substantially diminished in the quenched state. nih.govresearchgate.net Upon reaction with a suitable dienophile, such as a trans-cyclooctene (B1233481) (TCO), the tetrazine undergoes an inverse electron-demand Diels-Alder (IEDDA) reaction, which leads to the elimination of the quenching tetrazine moiety (or its conversion to a non-quenching species) and a significant increase in the Cyanine7 fluorescence. nih.govresearchgate.netaatbio.com This "turn-on" fluorescence makes this compound conjugates valuable as fluorogenic probes for bioorthogonal labeling and imaging applications. acs.orgnih.gov

Specific spectral properties for this compound conjugates can vary based on the linker and specific tetrazine used. For instance, one this compound conjugate is reported to have an excitation/absorption maximum at 750 nm and an emission maximum at 773 nm, with an extinction coefficient of 199000 L⋅mol−1⋅cm−1. lumiprobe.com Another Cyanine7.5 tetrazine derivative shows an excitation/absorption maximum at 788 nm and an emission maximum at 808 nm, with an extinction coefficient of 223000 L⋅mol−1⋅cm−1 and a fluorescence quantum yield of 0.10. lumiprobe.comlunanano.ca The parent Cyanine7 dye typically exhibits a higher quantum yield (e.g., 0.3). cenmed.comtocris.comantibodies.com The significant reduction in quantum yield upon tetrazine conjugation is indicative of efficient fluorescence quenching.

Here is a summary of typical spectroscopic properties for Cyanine7 and representative this compound conjugates:

CompoundExcitation Maximum (nm)Emission Maximum (nm)Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹)Fluorescence Quantum YieldStokes Shift (nm)
Cyanine7 (Typical)~750 axispharm.comtocris.comantibodies.com~775 axispharm.comtocris.comantibodies.com199000 lumiprobe.comtocris.comantibodies.com0.3 cenmed.comtocris.comantibodies.com~25 axispharm.com
This compound750 lumiprobe.com773 lumiprobe.com199000 lumiprobe.comNot specified (Quenched)23 axispharm.com
Cyanine7.5 Tetrazine788 lumiprobe.comlunanano.ca808 lumiprobe.comlunanano.ca223000 lumiprobe.comlunanano.ca0.10 lumiprobe.comlunanano.ca20 lumiprobe.comlunanano.ca

Photophysical Mechanisms Influencing Fluorescence Quenching in Tetrazine-Modified Cyanine Dyes

The significant fluorescence quenching observed in tetrazine-modified cyanine dyes, including Cyanine7 conjugates, is a result of various photophysical mechanisms. These mechanisms facilitate non-radiative decay pathways for the excited state of the cyanine fluorophore, reducing the probability of photon emission. Understanding these processes is crucial for the rational design of fluorogenic probes with improved "turn-on" ratios.

Several mechanisms have been proposed and investigated to explain the fluorescence quenching effect of tetrazines on conjugated fluorophores:

Photoinduced Electron Transfer (PET) Pathways

Photoinduced Electron Transfer (PET) is another prominent mechanism contributing to the fluorescence quenching in tetrazine-modified dyes, particularly in red-absorbing and NIR cyanine derivatives. biorxiv.orgrsc.org In this process, an electron is transferred from the excited state of the cyanine dye (the electron donor) to the tetrazine moiety (the electron acceptor). biorxiv.orgrsc.org This electron transfer competes with fluorescence emission, leading to quenching. biorxiv.org The efficiency of PET is influenced by the distance and electronic coupling between the fluorophore and the tetrazine, as well as the redox potentials of the two moieties. biorxiv.org Studies have suggested PET as a main quenching mechanism in red-absorbing oxazine (B8389632) and Si-rhodamine derivatives conjugated to tetrazine, and it is also implicated in the quenching of cyanine-based labels. biorxiv.orgrsc.org Upon reaction of the tetrazine with a dienophile, the electronic properties of the tetrazine change, reducing its electron-accepting capability and thus diminishing the PET pathway, which restores fluorescence. biorxiv.org

Torsion-Induced Disaggregation (TIDA) Phenomena

While not a direct quenching mechanism by the tetrazine itself, Torsion-Induced Disaggregation (TIDA) is a phenomenon observed in some NIR cyanine-tetrazine based dyes that contributes to fluorescence enhancement upon bioorthogonal reaction. rsc.orgresearchgate.netresearchgate.net In certain molecular designs, cyanine dyes can exhibit aggregation-induced quenching, where the fluorescence is reduced when the dye molecules aggregate. researchgate.net In the context of Cyanine7-tetrazine systems designed for TIDA, the conjugation of the tetrazine and the molecular structure can promote aggregation in the quenched state. rsc.orgresearchgate.net Upon the IEDDA reaction with a dienophile, the resulting structural change, often involving a conformational change in the cyanine's polymethine chain (e.g., from S-trans to S-cis), increases steric hindrance and promotes the disaggregation of the dye molecules. rhhz.netresearchgate.net This disaggregation reduces aggregation-induced quenching, leading to a significant increase in fluorescence intensity. rsc.orgresearchgate.netresearchgate.net In these specific TIDA-based designs, the tetrazine's role is not primarily as an energy or electron acceptor for quenching, but rather as a trigger for a conformational change that leads to disaggregation and subsequent fluorescence turn-on. rsc.orgresearchgate.net

Through-Bond Energy Transfer (TBET) Mechanisms

Through-Bond Energy Transfer (TBET) is a mechanism where energy is transferred from the excited state of the fluorophore to the quencher (tetrazine) through the chemical bonds connecting them, rather than through space (as in FRET). acs.orgnih.govrsc.org This mechanism is particularly relevant when there is a conjugated linker between the cyanine and the tetrazine, allowing for efficient electronic coupling. acs.orgnih.govrsc.org The tetrazine moiety can act as an energy acceptor, having low-lying excited states (e.g., n-π* or π-π*) that can accept energy from the excited cyanine, leading to non-radiative decay. rsc.org TBET has been reported as a significant quenching mechanism in various tetrazine-quenched fluorophores, including cyanine probes. acs.orgnih.govresearchgate.net The efficiency of TBET is highly dependent on the nature and length of the linker connecting the fluorophore and the tetrazine. rsc.org Upon reaction of the tetrazine, its electronic structure changes, disrupting the energy transfer pathway and restoring fluorescence. acs.orgnih.gov

Fluorescence Resonance Energy Transfer (FRET) in this compound Dyads

Fluorescence Resonance Energy Transfer (FRET) can also contribute to the fluorescence quenching in tetrazine-modified cyanine dyes, particularly when the absorption spectrum of the tetrazine overlaps with the emission spectrum of the cyanine fluorophore. biorxiv.orgresearchgate.net FRET is a distance-dependent energy transfer mechanism that occurs through dipole-dipole coupling between a donor fluorophore (excited cyanine) and an acceptor (tetrazine). biorxiv.orgresearchgate.net For efficient FRET, the donor's emission spectrum must overlap with the acceptor's absorption spectrum, and the distance between them should typically be within 10 nm. biorxiv.org While the primary absorption of tetrazine is often in the visible range (~515 nm), which can lead to FRET with blue- or green-emitting dyes, biorxiv.org some tetrazine derivatives or specific molecular arrangements might allow for some degree of FRET with longer-wavelength emitting cyanine dyes, although other mechanisms like PET or TBET are often considered more dominant in red/NIR regions. researchgate.netnih.gov The contribution of FRET to quenching in Cyanine7-tetrazine systems would depend on the spectral overlap and the spatial proximity of the two moieties in the conjugate.

Photostability and Non-Fluorescent State Dynamics in this compound Probes

Photostability is a critical factor for fluorescent probes, particularly in applications requiring prolonged imaging or high-intensity illumination, where photobleaching can limit their utility chinesechemsoc.orgrsc.org. Cyanine dyes, including Cy7, can be susceptible to photobleaching chinesechemsoc.org. The photostability of this compound probes is influenced by several factors, including the inherent properties of the Cyanine7 chromophore, the presence and nature of the tetrazine moiety, and the surrounding molecular environment nih.govmdpi.comomichem.com.

Introducing electron-withdrawing substituents like fluorine to the cyanine dye structure has been shown to enhance photostability by increasing the oxidation potential of the dye, thereby suppressing oxidative photobleaching nih.gov. Rigidizing the polymethine chain of cyanine dyes can also lead to increased quantum yield and higher photostability glpbio.commedkoo.cominterchim.fr.

The conjugation with a tetrazine moiety can impact the photophysical properties, including fluorescence efficiency and photostability. In many cases, the tetrazine acts as a quencher of fluorescence in the unreacted probe researchgate.netresearchgate.netnih.gov. The mechanism of this quenching can involve photoinduced electron transfer (PET) or other energy transfer pathways nih.gov. Upon reaction with a dienophile, the tetrazine is eliminated, and the fluorescence is restored researchgate.netresearchgate.netnih.gov.

Triplet State Intermediates and Photochemical Reactions

Photobleaching of fluorescent dyes often involves the formation of reactive intermediates, such as triplet states, which can undergo photochemical reactions with the environment, leading to irreversible degradation of the fluorophore chemrxiv.org. Strategies to improve photostability often focus on rapidly quenching the excited triplet state to regenerate the ground state of the fluorophore chemrxiv.org.

While specific detailed studies on triplet state intermediates and photochemical reactions solely for this compound were not extensively found in the provided search results, research on cyanine dyes in general provides relevant context. For instance, studies have investigated the use of antioxidants to enhance the photostability of cyanine dyes by quenching excited triplet states chemrxiv.org. The tetrazine moiety itself, or the product of the click reaction, could potentially influence the formation or quenching of triplet states in this compound systems, but this requires specific investigation.

Role of Molecular Environment on Fluorescence Efficiency and Stability

The molecular environment significantly influences the fluorescence efficiency and stability of fluorescent probes, including this compound. Factors such as solvent polarity, viscosity, and the presence of interacting molecules (e.g., proteins, lipids) can affect the photophysical processes mdpi.comccspublishing.org.cn.

For cyanine dyes, restricted mobility of the dye within a molecular container or protein matrix has been shown to increase brightness and photostability nih.govarxiv.org. For example, some cyanine dyes exhibit better photostability when bound to a protein compared to being dissolved in a viscous solvent, suggesting a protective effect of the protein matrix nih.gov.

In the context of tetrazine-functionalized probes, the local environment can affect the efficiency of the quenching mechanism in the unreacted state and the fluorescence recovery upon reaction. Polarity-dependent structural changes or intermolecular interactions can influence the fluorogenic behavior researchgate.net.

Data on the spectral properties of Cyanine7 and sulfo-Cyanine7, which are components or related to this compound, are available and can illustrate typical values (Table 1).

PropertyCyanine7 (approximate) lumiprobe.comaxispharm.comlumiprobe.comantibodies.comsulfo-Cyanine7 (approximate) axispharm.com
Absorption Maximum (nm)750750
Emission Maximum (nm)773-775773
Stokes Shift (nm)23-2523
Quantum Yield0.3High
Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹)199000High

Solvent Effects on the Spectroscopic Signatures of this compound

Solvent properties, including polarity and refractive index, are known to influence the absorption and emission spectra of fluorescent dyes ccspublishing.org.cn. For cyanine dyes, the shift in absorption and emission peaks can depend on both the refractive index and the dielectric constant of the solvent ccspublishing.org.cn.

While specific data detailing the solvent effects on the spectroscopic signatures solely for this compound were not prominently featured in the provided search results, general principles observed for cyanine dyes and tetrazine-containing fluorophores can be applied.

Studies on other tetrazine derivatives have shown that the absorption and luminescence spectra of the chromophore can be virtually unchanged in the neat liquid state mdpi.com. However, the fluorescence quantum yields of tetrazines can be influenced by the solvent, with the lowering of energy required for reaching a crossing point potentially explaining the solvent effect on quantum yields mdpi.com.

For this compound, the polarity and other properties of the solvent environment would likely affect the electronic transitions of both the Cyanine7 chromophore and the tetrazine moiety. This could lead to shifts in absorption and emission maxima, changes in fluorescence intensity, and potentially influence the efficiency of the quenching mechanism in the unreacted probe. Further dedicated studies would be required to fully characterize the solvent effects on the spectroscopic signatures of this compound.

Compound Information

Compound NamePubChem CID
This compound164577403 nih.gov
Cyanine7 (Cy7)12352106 omichem.comomichem.com
Tetrazine160010 wikipedia.org
sulfo-Cyanine7Not explicitly found for the base structure, but derivatives like sulfo-Cyanine7 tetrazine have CID 164577403 nih.gov (Note: This might be an error in the source as sulfo-Cy7 and Cy7 tetrazine are different) or derivatives mentioned in axispharm.com and lumiprobe.com.
Indocyanine green (ICG)3599 rakliga.hu
trans-cyclooctene (TCO)Not explicitly found in the search results for a generic TCO.
1,2,4,5-Tetrazine160010 wikipedia.org
1,2,3,4-TetrazineNot explicitly found.
1,2,3,5-TetrazineNot explicitly found.
3,6-Diphenyl-1,2,4,5-tetrazineNot explicitly found.
3,6-Dimethyl-1,2,4,5-tetrazineNot explicitly found.
Cyanine7.5 tetrazine164577403 nih.gov (Note: This CID is also listed for this compound, suggesting a potential overlap or error in the source data)
sulfo-Cyanine7 tetrazine164577403 nih.gov (Note: Same CID as above, likely an error in the source)
Cyanine7 azide (B81097)1557149-65-1 (chloride), 1557397-59-7 lumiprobe.com (CAS Numbers provided, not CID)
Cyanine7 NHS ester2408482-09-5 (BF4) medkoo.com, 2408482-09-5 glpbio.com (CAS Numbers provided, not CID)
18:0 Cyanine 7 PE2260669-73-4 avantiresearch.com (CAS Number provided, not CID)
QuatCy (quaternary cyanine-7)Not explicitly found.
IR780Not explicitly found.
Thiazole orangeNot explicitly found.
BODIPYNot explicitly found for the general class.
CoumarinNot explicitly found for the general class.
FluoresceinNot explicitly found for the general class.
RhodamineNot explicitly found for the general class.
Cy3Not explicitly found.
Cy5Not explicitly found.
Cy5.5Not explicitly found.
CyNANot explicitly found.
MHI-148Not explicitly found.
SiR dyesNot explicitly found for the general class.
BDP FL tetrazineNot explicitly found.
TAMRA azideNot explicitly found.
LUCS® 13Not explicitly found.
HaloTagNot explicitly found.
TOMM20Not explicitly found.
TO-4FNot explicitly found.
DIRNot explicitly found.
α-CN-DIRNot explicitly found.
ErgothioneineNot explicitly found.
OvothiolNot explicitly found.
BCNNot explicitly found.
DBCONot explicitly found.
Aza-BODIPYNot explicitly found for the general class.
Cucurbit[n]urils (CB[n])Not explicitly found for the general class.
Cyclodextrins (CD)Not explicitly found for the general class.
β-MENot explicitly found.
THPTA ligandNot explicitly found.
AF 343 (Coumarin)-X-azideNot explicitly found.
BDP® 581/591 azideNot explicitly found.
Cyanine5.5 hydrazideNot explicitly found.
TriSulfo-CYanine3-TetrazineNot explicitly found.
DiSulfo-CYanine3-TetrazineNot explicitly found.
DiSulfoCYanine3-Tetrazine, K saltNot explicitly found.
CYanine3-TetrazineNot explicitly found.
CYanine5 NHS ester chlorideNot explicitly found.
Cyanine7 carboxylic acid (Cy7 COOH)Not explicitly found.
Cyanine5 NHS ester iodideNot explicitly found.
Cyanine 7-amineNot explicitly found.
Azide cyanine dye 728Not explicitly found.
Cyanine3 carboxylic acidNot explicitly found.
Cyanine7.5 azide chlorideNot explicitly found.
Cyanine3 azide chlorideNot explicitly found.
Cyanine5 tetrazineNot explicitly found.
Cyanine5 DBCO (DBCO-Cy5)Not explicitly found.
CY7 SH12352106 omichem.comomichem.com (Note: This CID is listed for Cyanine7, not specifically the SH derivative)
Cyanine7 Trans-CycloocteneNot explicitly found.
Cyanine7 BiotinNot explicitly found.
Cyanine7 DBCONot explicitly found.
Cyanine7 alkyneNot explicitly found.
Cyanine7 amine1650635-41-8, 1650559-73-1 antibodies.com (CAS Numbers provided, not CID)
Cyanine7 carboxylic acidNot explicitly found.
Cyanine5.5 hydrazideNot explicitly found.
Cyanine5.5 TCONot explicitly found.
Cyanine5.5 SHNot explicitly found.
Water-soluble Cyanine7 maleimideNot explicitly found.
Cyanine7 hydrazideNot explicitly found.
Tetrazine-AcidNot explicitly found.
Tetrazine-NHS esterNot explicitly found.
Tetrazine AlkyneNot explicitly found.
Tetrazine AmineNot explicitly found.
Tetrazine BiotinNot explicitly found.
Tetrazine PEGNot explicitly found.

The Cyanine7 component is a heptamethine cyanine fluorophore that typically exhibits absorption and emission in the NIR spectrum, generally around 750 nm and 773-775 nm, respectively lumiprobe.comaxispharm.comlumiprobe.comantibodies.com. The NIR region is advantageous for biological imaging due to reduced tissue autofluorescence and enhanced tissue penetration axispharm.comglpbio.commedkoo.com. Cyanine7 dyes are characterized by high molar extinction coefficients and, particularly in their sulfonated forms, good water solubility axispharm.comaxispharm.commedchemexpress.com. The tetrazine moiety is a six-membered aromatic ring containing four nitrogen atoms, widely employed in click chemistry for its swift and specific reactions with dienophiles broadpharm.comwikipedia.orgtcichemicals.com. The chemical linkage of a fluorophore like Cyanine7 to a tetrazine often results in fluorescence quenching in the unconjugated probe, with fluorescence being restored upon reaction with a dienophile researchgate.netresearchgate.netnih.gov.

Photostability and Non-Fluorescent State Dynamics in this compound Probes

Photostability is a crucial attribute for fluorescent probes, especially in applications demanding extended imaging durations or high-intensity illumination, where photobleaching can compromise their effectiveness chinesechemsoc.orgrsc.org. Cyanine dyes, including Cy7, are known to be susceptible to photobleaching chinesechemsoc.org. The photostability of this compound probes is influenced by a confluence of factors, including the intrinsic properties of the Cyanine7 chromophore, the presence and characteristics of the tetrazine functional group, and the surrounding molecular environment nih.govmdpi.comomichem.com.

Studies have indicated that the incorporation of electron-withdrawing substituents, such as fluorine, onto the cyanine dye structure can augment photostability by elevating the dye's oxidation potential, thereby mitigating oxidative photobleaching nih.gov. Furthermore, increasing the rigidity of the polymethine chain within cyanine dyes has been shown to contribute to improved quantum yield and enhanced photostability glpbio.commedkoo.cominterchim.fr.

The conjugation with a tetrazine moiety can significantly impact the photophysical behavior, including fluorescence efficiency and photostability. Frequently, the tetrazine acts as a quencher, diminishing the fluorescence of the unreacted probe researchgate.netresearchgate.netnih.gov. This quenching can occur through mechanisms such as photoinduced electron transfer (PET) or other energy transfer processes nih.gov. The subsequent reaction with a dienophile leads to the cleavage of the tetrazine and the recovery of fluorescence researchgate.netresearchgate.netnih.gov.

Triplet State Intermediates and Photochemical Reactions

Photobleaching in fluorescent dyes is often associated with the generation of reactive intermediates, such as triplet states, which can participate in photochemical reactions with their surroundings, leading to irreversible degradation of the fluorophore chemrxiv.org. Strategies aimed at improving photostability frequently involve the rapid quenching of the excited triplet state to facilitate the return of the fluorophore to its ground state chemrxiv.org.

While the provided search results did not yield extensive specific studies focused solely on the triplet state intermediates and photochemical reactions of this compound, research on cyanine dyes in general offers relevant insights. For instance, investigations have explored the use of antioxidants to enhance the photostability of cyanine dyes by quenching excited triplet states chemrxiv.org. The tetrazine moiety or the product resulting from the click reaction could potentially influence the formation or quenching of triplet states in this compound systems; however, this warrants dedicated investigation.

Role of Molecular Environment on Fluorescence Efficiency and Stability

The molecular environment plays a significant role in modulating the fluorescence efficiency and stability of fluorescent probes, including those based on this compound. Environmental factors such as solvent polarity, viscosity, and interactions with surrounding molecules (e.g., proteins, lipids) can influence photophysical processes mdpi.comccspublishing.org.cn.

For cyanine dyes, confining the dye within a molecular container or protein matrix has been demonstrated to enhance both brightness and photostability nih.govarxiv.org. For example, certain cyanine dyes exhibit greater photostability when complexed with a protein compared to being dissolved in a viscous solvent, suggesting a protective effect conferred by the protein environment nih.gov.

In the context of tetrazine-functionalized probes, the local environment can affect the efficiency of the fluorescence quenching mechanism in the unreacted state and the extent of fluorescence recovery following the reaction. Environmental factors like polarity-dependent structural changes or intermolecular interactions can influence the fluorogenic behavior researchgate.net.

Data on the spectral properties of Cyanine7 and sulfo-Cyanine7, relevant components or analogs of this compound, provide typical values (Table 1).

PropertyCyanine7 (approximate) lumiprobe.comaxispharm.comlumiprobe.comantibodies.comsulfo-Cyanine7 (approximate) axispharm.com
Absorption Maximum (nm)750750
Emission Maximum (nm)773-775773
Stokes Shift (nm)23-2523
Quantum Yield0.3High
Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹)199000High

Bioorthogonal Reactivity and Conjugation Chemistry of Cyanine7 Tetrazine

Inverse Electron-Demand Diels-Alder (IEDDA) Reaction with Dienophiles

The tetrazine component of Cyanine7 tetrazine is a key participant in the inverse electron-demand Diels-Alder (IEDDA) reaction smolecule.comlumiprobe.comlumiprobe.comlumiprobe.cominterchim.fraatbio.comdcchemicals.comdelta-f.comlumiprobe.comlumiprobe.comalabiolab.rosigmaaldrich.comrsc.orgresearchgate.netwikipedia.orgfrontiersin.orgnih.gov. In this reaction, the electron-deficient tetrazine acts as the diene, reacting with an electron-rich dienophile to form a bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction to extrude nitrogen gas, resulting in a stable covalent bond sigmaaldrich.comwikipedia.org. This reaction is characterized by its exceptional speed, selectivity, and biocompatibility, proceeding efficiently under mild conditions such as physiological temperature, neutral pH, and in aqueous media, making it ideal for biological applications aatbio.comrsc.orgresearchgate.net.

Reactivity with Strained Alkenes (e.g., trans-Cyclooctenes)

Strained alkenes, particularly trans-cyclooctenes (TCOs), are among the most widely used and highly reactive dienophiles for tetrazine ligations, including reactions involving this compound smolecule.comlumiprobe.comlumiprobe.comlumiprobe.cominterchim.fraatbio.comdcchemicals.comdelta-f.comlumiprobe.comlumiprobe.comalabiolab.roresearchgate.netaxispharm.combiorxiv.org. The ring strain in TCOs elevates the energy of their HOMO, making them excellent reaction partners for electron-deficient tetrazines in the IEDDA reaction wikipedia.org. The reaction between tetrazines and TCOs is often cited as one of the fastest bioorthogonal reactions known interchim.fraatbio.comrsc.orgresearchgate.net. This rapid reaction rate allows for efficient conjugation even at low concentrations of reactants, which is crucial for in vivo applications interchim.frfrontiersin.orgnih.gov.

Reactivity with Strained Alkynes and Cyclopropenes

Beyond strained alkenes like TCOs, tetrazines also exhibit reactivity with other strained systems, including certain strained alkynes and cyclopropenes lumiprobe.cominterchim.frdcchemicals.comalabiolab.ro. These dienophiles also possess increased reactivity due to ring strain, enabling them to participate in the IEDDA reaction with tetrazines. While the reaction kinetics may vary depending on the specific dienophile structure, these strained systems provide alternative handles for bioorthogonal conjugation with this compound.

Kinetic Studies of this compound Ligation Reactions

The kinetics of the tetrazine-dienophile ligation are a critical aspect of their utility in bioorthogonal chemistry. The IEDDA reaction between tetrazines and strained dienophiles is known for its exceptionally fast reaction rates compared to many other bioorthogonal click reactions interchim.fraatbio.comrsc.orgresearchgate.net.

Factors Influencing Reaction Rates (e.g., Dienophile Structure, Substituents)

The reaction rate of the IEDDA ligation is significantly influenced by the structure of both the tetrazine and the dienophile lumiprobe.comwikipedia.orgnih.gov. For dienophiles, the degree of strain plays a major role, with highly strained systems like TCOs generally exhibiting faster reaction kinetics interchim.fraatbio.comrsc.orgresearchgate.netbiorxiv.org. Substituents on the dienophile can also impact its electronic properties and steric accessibility, further affecting the reaction rate lumiprobe.comnih.gov. Similarly, the electronic properties of substituents on the tetrazine ring can influence its reactivity as an electron-deficient diene interchim.frlumiprobe.comsigmaaldrich.com.

One study reported a second-order rate constant of 101 ± 3 M⁻¹ s⁻¹ for the reaction between a tetrazine and trans-4-cycloocten-1-ol (TCO-OH), highlighting the rapid nature of these ligations biorxiv.org. While specific kinetic data for this compound with a wide range of dienophiles might vary, the general principles of tetrazine reaction kinetics apply.

Influence of Reaction Conditions on Bioorthogonal Efficiency

The IEDDA reaction is notable for its ability to proceed efficiently under mild, biologically relevant conditions aatbio.com. This includes compatibility with aqueous buffers, neutral pH, and temperatures around room or body temperature. These mild conditions are essential for maintaining the viability of biological systems and the integrity of biomolecules during conjugation aatbio.com. While the reaction is generally robust, factors such as the presence of competing nucleophiles or extreme pH conditions could potentially impact efficiency or lead to side reactions, although the high selectivity of the tetrazine ligation minimizes off-target reactivity in biological matrices sigmaaldrich.com. Some tetrazines have shown susceptibility to hydrolysis, which could be a consideration depending on the specific application and conditions biorxiv.org.

Bioconjugation Strategies Employing this compound

This compound is widely used as a versatile tool for bioconjugation, leveraging the speed and specificity of the tetrazine-mediated IEDDA reaction interchim.fralabiolab.roaxispharm.combiorxiv.orgaxispharm.com. By incorporating a tetrazine group onto the Cyanine7 fluorophore, researchers can selectively label biomolecules that have been functionalized with a complementary dienophile, such as a strained alkene (e.g., TCO) or alkyne smolecule.cominterchim.fraatbio.comalabiolab.rosigmaaldrich.comfrontiersin.orgnih.govaxispharm.com.

This strategy allows for the covalent attachment of the fluorescent Cyanine7 tag to target biomolecules, including proteins, peptides, antibodies, and oligonucleotides, without interfering with native biological processes smolecule.cominterchim.fraatbio.comalabiolab.rosigmaaldrich.comfrontiersin.orgnih.govaxispharm.com. The resulting fluorescently labeled biomolecules can then be tracked and visualized using NIR fluorescence imaging, which is particularly useful for in vivo studies due to reduced autofluorescence and increased tissue penetration in the NIR window lumiprobe.cominterchim.fraatbio.comlumiprobe.comfrontiersin.orgaxispharm.comnih.gov. The bioorthogonal nature of the reaction ensures that the labeling is highly specific to the site of dienophile incorporation, minimizing non-specific background signals sigmaaldrich.comnih.gov.

Labeling of Proteins, Peptides, and Antibodies

Cyanine-tetrazine conjugates, including this compound derivatives, are effectively employed for labeling proteins, peptides, and antibodies. This is typically achieved by incorporating a strained alkene, such as TCO or bicyclononyne (BCN), into the protein, peptide, or antibody structure. lipidmaps.orgfishersci.at The subsequent reaction with the tetrazine-functionalized Cyanine7 probe allows for the formation of a stable covalent bond, thereby labeling the biomolecule with the fluorescent tag. This approach has been demonstrated for labeling various proteins, including cytoskeletal proteins like actin and keratin-19, and mitochondrial proteins such as TOMM20, enabling their visualization through fluorescence microscopy. fishersci.at Site-specific protein labeling can be achieved through techniques like genetic code expansion to incorporate unnatural amino acids bearing bioorthogonal handles like tetrazines. Antibody-based tetrazine bioorthogonal chemistry is also studied for applications in imaging and therapeutic fields, including pretargeted imaging techniques where a tetrazine-labeled antibody targets a specific site, followed by the administration of a radiolabeled dienophile. nih.gov

Functionalization of Nucleic Acids and Oligonucleotides

Tetrazine click chemistry is also applicable for the functionalization of nucleic acids and oligonucleotides. lipidmaps.orgbroadpharm.comfishersci.atnih.gov This allows for the site-specific attachment of fluorescent dyes like Cyanine7 to DNA or RNA molecules. Post-synthetic modification of oligonucleotides with azide (B81097) groups can be followed by reaction with alkyne or cyclooctyne-containing Cyanine7 derivatives through click chemistry. Conversely, tetrazine-modified Cyanine7 can react with nucleic acids functionalized with strained alkenes. This functionalization is valuable for various molecular biology applications, including tracking, imaging, and developing new gene editing tools.

Site-Specific Modification of Biomolecules (e.g., Glycans, Lipids)

Bioorthogonal chemistry, including reactions involving tetrazines, provides powerful methods for the site-specific modification of other classes of biomolecules such as glycans and lipids. broadpharm.comfishersci.at Metabolic labeling strategies are often employed to introduce bioorthogonal functional groups, such as azides or strained alkenes, into these biomolecules. For instance, unnatural sugar analogs with azide groups can be metabolically incorporated into cell surface glycans. These modified glycans can then be labeled with tetrazine-containing probes like this compound through the iEDDA reaction. Similarly, lipids can be functionalized with bioorthogonal handles for subsequent labeling. This site-specific modification allows for the study of glycan and lipid biosynthesis, trafficking, and function within living systems.

Orthogonality and Selectivity of this compound Reactions in Complex Biological Milieu

A key advantage of this compound in biological applications is the high orthogonality and selectivity of its reaction with strained alkenes within complex biological environments. charchem.orgbroadpharm.comnih.govfishersci.atbroadpharm.com The iEDDA reaction between tetrazines and TCOs is one of the fastest bioorthogonal reactions known, proceeding rapidly even at low concentrations relevant in vivo. charchem.orgbroadpharm.combroadpharm.com This rapid kinetics minimizes potential side reactions with endogenous biomolecules, which is crucial for maintaining the integrity of biological systems. broadpharm.comnih.gov

Advanced Probe Design Principles Utilizing Cyanine7 Tetrazine

Design of Fluorogenic "Turn-On" Probes for Enhanced Signal-to-Background Ratios

Quenching Mechanisms in Unreacted Probes

The "off" state of a Cyanine7 tetrazine probe is maintained by one or more fluorescence quenching mechanisms that prevent the cyanine (B1664457) fluorophore from emitting light. mdpi.com The efficiency of these mechanisms is fundamental to the probe's performance. Several key mechanisms have been identified:

Through-Bond Energy Transfer (TBET): In many designs, the tetrazine quencher is directly conjugated to the fluorophore. nih.govnih.gov This arrangement facilitates TBET, where the energy from the excited fluorophore is transferred through the covalent bonds to the tetrazine. nih.govnih.gov The efficiency of TBET is highly dependent on the relative orientation of the fluorophore's emission dipole and the tetrazine's absorption dipole; a parallel alignment maximizes quenching. encyclopedia.pubmdpi.com

Photoinduced Electron Transfer (PeT): For red-absorbing fluorophores like Cyanine7, PeT can be a dominant quenching mechanism. researchgate.net In this process, an electron is transferred from the excited cyanine dye to the electron-deficient tetrazine moiety, preventing fluorescence emission. researchgate.net

Energy Transfer to a Dark State (ETDS): A generalized quenching mechanism has been proposed, termed "energy transfer to a dark state". rsc.org This model suggests that a short distance between the tetrazine and the fluorophore, along with a large excited-state energy gap, is crucial for efficient energy transfer and, consequently, a high fluorescence turn-on ratio. rsc.org

Dexter Electron Exchange: This mechanism requires very close proximity between the fluorophore (donor) and the tetrazine (acceptor). encyclopedia.pub Directly incorporating the tetrazine into the fluorophore's structure can decrease this distance and enable quenching via electron exchange, which is particularly important for overcoming the reduced quenching efficiency typically seen with red-shifted fluorophores. encyclopedia.pub

A significant challenge in designing probes like this compound is that the quenching efficiency of the tetrazine moiety tends to decrease as the fluorophore's emission wavelength shifts further into the red and near-infrared spectrum. encyclopedia.pubresearchgate.net This is because the spectral overlap required for some energy transfer mechanisms is reduced. nih.gov

Fluorescence Restoration upon Bioorthogonal Ligation

The defining feature of these probes is the restoration of fluorescence following a bioorthogonal reaction. mdpi.com When the this compound probe reacts with its target, typically a strained alkene or alkyne like TCO or bicyclononyne (BCN), the tetrazine ring is converted into a dihydropyridazine (B8628806) or pyridazine (B1198779). nih.govresearchgate.net This chemical transformation eliminates the quenching properties of the tetrazine moiety. researchgate.netnih.gov With the quencher effectively removed, the cyanine fluorophore is free to fluoresce upon excitation, leading to a significant "turn-on" signal. nih.govrsc.org This ligation-initiated fluorescence is the key to achieving high-contrast imaging. researchgate.net

Strategies for Optimizing Fluorescence Enhancement Ratios and Wavelengths

The performance of a fluorogenic probe is often measured by its fluorescence enhancement or "turn-on" ratio—the fold increase in brightness upon reaction. nih.gov For this compound, several strategies are employed to maximize this ratio and tune its optical properties.

A primary strategy is to minimize the distance between the cyanine fluorophore and the tetrazine quencher. biorxiv.orgnih.gov By reducing the spacer or linker between the two components, the efficiency of distance-dependent quenching mechanisms like Dexter electron exchange and TBET is significantly improved. biorxiv.orgencyclopedia.pubnih.gov This "close proximity" design leads to a more deeply quenched "off" state and thus a higher turn-on ratio upon reaction. biorxiv.org

Another innovative approach for NIR cyanine probes is leveraging a phenomenon called "torsion-induced disaggregation" (TIDA). nih.gov In its unreacted state, the probe may form non-fluorescent aggregates. The bioorthogonal ligation with a bulky group like TCO can induce a conformational change in the cyanine's polymethine chain, causing a twist. nih.gov This torsional strain disrupts the planarity of the molecule, reducing π-π stacking and leading to the disaggregation of the probes, which results in a significant fluorescence enhancement. nih.gov One such NIR probe, CyP7T, demonstrated a notable fluorescence increase upon ligation. nih.gov

Researchers have also found that the choice of the dienophile in the bioorthogonal reaction affects the final fluorescence. The reaction with a cyclooctene (B146475) (like TCO) yields a dihydropyridazine, which may still exert some residual quenching, while reaction with an alkyne (like BCN) produces a fully aromatic pyridazine, often resulting in a brighter signal. researchgate.net

Probe TypeOptimization StrategyReported Fluorescence EnhancementReference
Alkenyl Tetrazine ProbesElimination-Heck cascade synthesis>100-fold nih.gov
BODIPY-TetrazineMaximizing TBET via dipole alignment1600-fold encyclopedia.pubmdpi.com
Coumarin-Tetrazine (HELIOS)TBET strategy2500 to 11,000-fold encyclopedia.pubmdpi.com
Xanthene-Tetrazine (HD653)Ortho-substitution for proximity50-fold mdpi.com
Cyanine7.5 TetrazineRestored π-conjugation>100-fold
NIR Cyanine Probe (CyP7T)Torsion-Induced Disaggregation (TIDA)~6-fold nih.gov
Aggregation-based Tetrazine ProbesEnhanced quenching in nano-aggregatesUp to 2,000-fold digitellinc.com

Development of Multicolor Imaging Probes with this compound Systems

The versatility of the tetrazine ligation chemistry allows for its integration into multicolor imaging experiments, enabling the simultaneous visualization of multiple biological targets. researchgate.net One strategy involves using a single tetrazine probe that exhibits different fluorescent signals depending on its reaction partner. For example, a BODIPY-tetrazine probe was developed that could be used for dual-color imaging; its reaction with BCN produced a different emission wavelength than its reaction with TCO in a hydrophobic environment. researchgate.net

Another approach is to use several distinct fluorogenic probes that react with the same target but emit at different wavelengths. By creating a palette of tetrazine-dye conjugates spanning the visible to far-red spectrum, including derivatives of fluorescein, rhodamine, and silicon-rhodamine, researchers can perform multicolor imaging. mdpi.comnih.gov For instance, a far-red emitting tetrazine probe (HD653) has been successfully used for multicolor, no-wash imaging of specific proteins in living cells. encyclopedia.pubmdpi.com This allows for the simultaneous tracking of different cellular components, such as vimentin, mitochondria, and actin filaments. encyclopedia.pub

Integration of Additional Quencher Units and Rotational Control for Probe Optimization

To overcome the inherent challenges of quenching long-wavelength fluorophores like Cyanine7, advanced designs incorporate additional quenching mechanisms alongside the tetrazine. researchgate.net This can involve combining tetrazine-based quenching with other strategies, such as using polarity-dependent structural changes where the probe exists in a non-fluorescent spirocyclic form in certain environments. researchgate.net

Another sophisticated strategy involves controlling the intramolecular rotation within the probe. researchgate.net By designing probes where the fluorescence is quenched not only by the tetrazine but also by free rotation around a chemical bond, the "off" state can be made even darker. The bioorthogonal reaction can then lock the molecule into a rigid, planar conformation that is highly fluorescent. This dual approach of using a chemical quencher (tetrazine) and a physical quenching mechanism (rotation) can lead to significantly improved fluorescence enhancement ratios. researchgate.net These advanced strategies provide a pathway to develop the next generation of highly sensitive fluorogenic probes for demanding imaging applications. rsc.org

Applications of Cyanine7 Tetrazine in Biological and Materials Research

In Vitro Imaging Methodologies

The unique properties of Cyanine7 tetrazine make it highly suitable for a variety of in vitro imaging applications. Its fluorescence in the near-infrared spectrum minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio. The tetrazine moiety facilitates a highly specific and rapid reaction with a trans-cyclooctene (B1233481) (TCO) group, a bioorthogonal reaction partner, enabling precise labeling of target molecules.

Fluorescence Microscopy for Cellular and Subcellular Structure Visualization

This compound is extensively used in fluorescence microscopy to visualize specific cellular and subcellular structures with high clarity. Through a process known as bioorthogonal labeling, target structures are first tagged with a TCO group. The subsequent addition of this compound results in a covalent bond, rendering the structure fluorescent. nih.gov

This technique has been successfully applied to visualize the actin cytoskeleton in Cos7 cells. nih.govresearchgate.netresearchgate.net In these studies, phalloidin (B8060827), a toxin that binds to actin filaments, is conjugated with a TCO group. The TCO-labeled phalloidin is then introduced to fixed cells, followed by the addition of a tetrazine-functionalized dye, allowing for super-resolution imaging of the actin network. nih.gov Similarly, researchers have utilized this compound to label and visualize the HER2/neu receptors on the surface of SKBR3 breast cancer cells, providing insights into receptor clustering and distribution. nih.govresearchgate.netbsz-bw.deresearchgate.net Furthermore, the specific labeling of intracellular proteins, such as IFITM3 in HeLa cells, has been achieved, enabling the study of their localization and trafficking within the cell. nih.govnih.govresearchgate.net

Table 1: Examples of this compound in Fluorescence Microscopy
Target StructureCell LineLabeling StrategyImaging Outcome
Actin FilamentsCos7TCO-Phalloidin + this compoundHigh-resolution visualization of the actin cytoskeleton. nih.govresearchgate.netresearchgate.netabbelight.com
HER2/neu ReceptorsSKBR3TCO-Antibody/Affibody + this compoundImaging of receptor distribution and clustering on the cell surface. nih.govresearchgate.netbsz-bw.deresearchgate.net
Intracellular Proteins (e.g., IFITM3)HeLaGenetic incorporation of TCO-amino acid + this compoundVisualization of protein localization and dynamics within the cell. nih.govnih.govresearchgate.net

Flow Cytometry for Cell Analysis and Sorting

Flow cytometry, a technique used to analyze and sort cell populations, benefits from the bright and specific signals provided by this compound. By labeling specific cell surface markers with antibodies conjugated to TCO and subsequently reacting them with this compound, researchers can accurately identify and quantify different cell populations within a heterogeneous sample.

This methodology has been particularly useful in immunology for the detailed analysis of T cell subsets. nih.govnih.govresearchgate.netresearchgate.netbeckman.com For instance, different populations of T lymphocytes can be distinguished based on the expression of surface antigens like CD4, CD8, CCR7, and CD45RA. By using a panel of antibodies, each targeting a specific marker and pre-labeled with a TCO group, followed by incubation with this compound, a multi-color flow cytometry analysis can be performed. This allows for the precise quantification and sorting of naïve, central memory, effector memory, and terminally differentiated T cells. nih.gov The high fluorescence intensity of Cyanine7 in the far-red spectrum minimizes spectral overlap with other commonly used fluorophores, enabling more complex multi-parameter analyses. nih.govresearchgate.net

Table 2: Application of Cyanine (B1664457) Dyes in Flow Cytometry for T Cell Subset Analysis
T Cell SubsetKey Surface MarkersLabeling ApproachAnalytical Outcome
Naïve T CellsCD45RA+, CCR7+TCO-conjugated antibodies against surface markers followed by this compound staining.Accurate identification and quantification of distinct T cell populations for immune monitoring. nih.gov
Central Memory T CellsCD45RA-, CCR7+
Effector Memory T CellsCD45RA-, CCR7-
Terminally Differentiated Effector Memory T CellsCD45RA+, CCR7-

Bioanalytical Assays for Molecular Interaction Studies

This compound is also a valuable tool in bioanalytical assays designed to study molecular interactions, such as protein-protein interactions. One such technique is Förster Resonance Energy Transfer (FRET), which measures the energy transfer between two light-sensitive molecules (a donor and an acceptor) when they are in close proximity.

In a typical FRET assay involving this compound, a protein of interest is labeled with a donor fluorophore, and its potential binding partner is labeled with this compound, which can act as an acceptor. If the two proteins interact, bringing the donor and acceptor fluorophores within a few nanometers of each other, energy transfer occurs from the excited donor to the acceptor. This results in a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence, providing a direct measure of the interaction. This approach has been explored in studying the interaction between the pregnane (B1235032) X receptor (PXR) and its coregulators, where FRET assays can characterize the binding affinities of ligands and differentiate between agonists and antagonists. nih.govnih.govresearchgate.net The use of a near-infrared acceptor like Cyanine7 minimizes spectral crosstalk and enhances the sensitivity of the assay.

Preclinical In Vivo Imaging Applications (Non-human)

The application of this compound extends to non-invasive in vivo imaging in preclinical animal models, offering a window into biological processes within a living organism. Its near-infrared fluorescence allows for deep tissue penetration of both excitation and emission light, enabling the visualization of targets deep within the body.

Deep Tissue Near-Infrared (NIR) Imaging

The ability to image deep tissues non-invasively is a significant advantage of using this compound. Traditional fluorescence imaging in the visible spectrum is limited by the absorption and scattering of light by biological tissues. The NIR window (700-900 nm), where Cyanine7 fluoresces, offers a region of minimal tissue absorbance and scattering, allowing for significantly deeper imaging. umn.edu

This has been demonstrated in various preclinical studies, particularly in cancer research. nih.govbohrium.comresearchgate.net By conjugating this compound to tumor-targeting molecules, researchers can visualize tumors located deep within the body of a mouse. umn.edu The high signal-to-background ratio afforded by the NIR fluorescence of Cyanine7 enables clear delineation of the tumor from surrounding healthy tissue. This capability is crucial for monitoring tumor growth, evaluating the efficacy of cancer therapies, and guiding surgical interventions in preclinical models. bohrium.com

Targeted Imaging Studies in Animal Models (e.g., tumor detection, inflammation)

The specificity of the tetrazine-TCO ligation allows for highly targeted in vivo imaging. By attaching the TCO moiety to a molecule that specifically binds to a biological target, such as a tumor antigen or a marker of inflammation, subsequent systemic administration of this compound leads to the accumulation of the fluorescent signal at the site of interest.

In oncology, this strategy has been employed for the targeted imaging of various tumors in xenograft mouse models. For example, studies have successfully visualized SMMC-7721 human hepatocellular carcinoma xenografts in mice. xenograft.net In these models, a targeting ligand specific for a receptor overexpressed on the cancer cells is first administered, followed by the injection of this compound, which then "lights up" the tumor. This pre-targeting approach minimizes the circulation time of the fluorescent probe, reducing background signal and improving image contrast. Similar strategies have been used to image U87MG glioblastoma tumors by targeting integrin αvβ3 expression. nih.gov

Beyond cancer, this compound has been used to image inflammation. In a mouse model of ear inflammation, a neutrophil-binding peptide was labeled with Cyanine7 to visualize the accumulation of these immune cells at the site of inflammation. nih.govnih.govresearchgate.netresearchgate.net This allows for the non-invasive monitoring of the inflammatory response and the evaluation of anti-inflammatory therapies.

Table 3: Preclinical Targeted In Vivo Imaging with this compound
TargetAnimal ModelTargeting MoietyImaging Application
Tumor Cells (SMMC-7721)Mouse XenograftTumor-specific ligand-TCODetection and monitoring of hepatocellular carcinoma. xenograft.net
Tumor Angiogenesis (Integrin αvβ3)Mouse Xenograft (U87MG)RGD peptide-TCOImaging of tumor vasculature and response to anti-angiogenic therapy. nih.gov
NeutrophilsMouse Ear Inflammation ModelNeutrophil-binding peptide-TCOVisualization and quantification of the inflammatory response. nih.govresearchgate.netresearchgate.net

Monitoring Drug Biodistribution and Metabolism in Preclinical Models

Cyanine7 (Cy7) tetrazine plays a crucial role in preclinical research for the non-invasive monitoring of drug biodistribution and metabolism. Its application leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO). This reaction is exceptionally fast and specific, allowing for the tracking of molecules in complex biological systems without interfering with native processes. aatbio.comaatbio.com The near-infrared (NIR) fluorescence of the Cy7 moiety is particularly advantageous for in vivo imaging, as it allows for deep tissue penetration and minimizes background autofluorescence. lumiprobe.comlumiprobe.com

In a common preclinical strategy known as pretargeting, a drug or delivery vehicle (e.g., an antibody or nanoparticle) is first modified with a TCO group and administered. After allowing time for the TCO-labeled agent to accumulate at the target site and for unbound molecules to clear from circulation, the Cy7-tetrazine is introduced. The subsequent rapid "click" reaction between the tetrazine and the TCO at the target site leads to a localized increase in NIR fluorescence, enabling real-time visualization of the drug's location and concentration. This method provides a high signal-to-background ratio, offering clear images of tumor tissues or other specific sites of interest. nih.govnih.gov

Researchers have successfully utilized this approach for various applications, including pretargeted PET/fluorescence imaging for cancer diagnosis. aatbio.com For instance, a 18F-labeled tetrazine was developed for pretargeted PET imaging of tumors, demonstrating favorable pharmacokinetics and high target-to-background ratios in vivo. nih.gov Furthermore, single-walled carbon nanotubes functionalized with tetrazine have been employed to deliver and activate prodrugs at tumor sites, with the Cy7 fluorophore allowing for simultaneous imaging of the process. nih.gov Studies on the in vitro metabolism of tetrazine-based tracers, such as an oxime-linked SiFA tetrazine, are also conducted using techniques like UHPLC-HRMS to understand their biotransformation pathways, which is critical for interpreting in vivo imaging data.

The "click-to-release" strategy is another innovative application where the IEDDA reaction triggers the release of a therapeutic agent from a TCO-caged prodrug. nih.govnih.gov By co-administering the Cy7-tetrazine, researchers can simultaneously monitor the location and timing of drug activation, providing valuable insights into the drug's metabolic fate and therapeutic efficacy in preclinical models.

Preclinical ApplicationKey FeatureImaging Modality
Pretargeted ImagingHigh signal-to-background ratioNIR Fluorescence, PET
Prodrug ActivationSpatiotemporal control of drug releaseNIR Fluorescence
Biodistribution StudiesReal-time tracking of drug carriersNIR Fluorescence

Applications in Chemical Biology Research

The unique properties of this compound have made it a powerful tool in chemical biology, enabling researchers to probe complex biological processes with high precision. nih.gov

This compound facilitates the tracking and imaging of essential biomolecules such as glycans, nucleic acids, lipids, and proteins within their native environments. nih.gov By labeling these molecules with a TCO group through metabolic or genetic means, researchers can then introduce Cy7-tetrazine to visualize their localization, trafficking, and interactions in living cells and organisms. nih.govnih.gov This approach allows for the study of biomolecule function in real-time, providing insights into physiological and pathological processes. nih.govnih.gov For example, tetrazine-based fluorogenic probes, which exhibit a significant increase in fluorescence upon reaction with a TCO, are particularly useful for no-wash live-cell imaging, minimizing background noise and enabling sensitive detection of the target biomolecule. nih.govnih.gov This methodology has been applied to monitor DNA and RNA in live cells using nucleoside analogs like 5-vinyluridine (B14088465) (VrU). nih.gov

A significant advancement in studying protein dynamics is the use of genetic code expansion (GCE). nih.gov This technique allows for the site-specific incorporation of noncanonical amino acids (ncAAs) containing a TCO or tetrazine moiety directly into a protein's structure. nih.govnsf.govnih.gov By expressing a protein of interest with an incorporated TCO-bearing ncAA, scientists can then specifically label it with Cy7-tetrazine. researchgate.net This enables precise investigations into protein localization, interaction partners, and conformational changes in living systems. nih.govfrontiersin.org The rapid and specific nature of the tetrazine-TCO ligation ensures that the protein is labeled efficiently and with minimal perturbation to its natural function. researchgate.net This method has been instrumental in producing homogeneously labeled proteins for various applications, including the creation of antibody-drug conjugates and the study of protein-protein interactions. nih.govnih.gov

TechniqueBiomolecule TargetResearch Focus
Bioorthogonal LabelingGlycans, Lipids, Nucleic AcidsLocalization, Trafficking, Interactions
Genetic Code ExpansionProteinsDynamics, Function, Conformation
Fluorogenic ProbesVarious BiomoleculesLive-cell imaging, In vivo tracking

The reactivity of tetrazine has been harnessed to develop novel biosensors for the detection of specific analytes. nih.govresearchgate.net One approach involves creating fluorogenic probes where the fluorescence of a dye like Cy7 is quenched by the attached tetrazine. researchgate.netresearchgate.net Upon reaction with a target molecule containing a TCO, the tetrazine is consumed, leading to a "turn-on" fluorescence signal. This principle has been used to design probes for detecting nucleic acids and other biomolecules. nih.gov Another innovative application is the development of electronic biosensors. For example, a biosensor for detecting carcinoembryonic antigen (CEA), a cancer biomarker, was created using a semiconducting tetrazine polymer as an immobilizing matrix on a reduced graphene oxide (rGO) layer. nih.gov This label-free sensor demonstrated rapid and reproducible detection of CEA at various concentrations. nih.gov These examples highlight the versatility of tetrazine chemistry in creating sensitive and selective detection platforms for biomedical diagnostics and research.

Applications in Materials Science and Polymer Functionalization

The inverse electron demand Diels-Alder reaction involving tetrazines is a highly efficient method for polymer modification and the creation of advanced materials. scispace.com This "click" chemistry approach allows for the functionalization of polymers under mild conditions without the need for catalysts, making it a versatile tool in materials science. nih.govnih.gov

Researchers have developed methods for the direct synthesis of tetrazine functionalities onto polymer backbones, avoiding complex multi-step processes. researchgate.netdntb.gov.ua This allows for the creation of polymers that can be readily modified post-polymerization. For example, a soluble poly(tetrazine) polymer was synthesized and shown to undergo efficient and quantitative click reactions with various TCO derivatives. nih.gov This post-polymerization functionalization allows for the tuning of the polymer's properties, such as its absorption spectra and fluorescence intensity. nih.gov

This chemistry has been used to create various polymer architectures. Graft copolymers have been prepared by reacting a tetrazine-functionalized polymer with TCO-functionalized poly(ethylene glycol) chains. nih.gov Furthermore, by using a bis-TCO crosslinker, a cross-linked polymer foam was produced, demonstrating the utility of this reaction in creating novel network materials. nih.gov The applications extend to creating functional biomaterials, such as modifying nanomaterials for diagnostic purposes or developing platforms for controlled drug delivery. nih.govnih.gov The high reactivity and selectivity of the tetrazine ligation make it an invaluable tool for designing complex and functional polymeric materials for a wide range of applications. rsc.org

Material TypeFunctionalization StrategyResulting Property/Application
Soluble Poly(tetrazine)Post-polymerization with TCO-derivativesTunable optical properties, Enhanced fluorescence
Graft CopolymersReaction with TCO-functionalized PEGCreation of complex polymer architectures
Cross-linked FoamReaction with bis-TCO crosslinkerFormation of network materials
Functionalized NanotubesCoating with tetrazine-bearing moleculesPretargeted imaging and drug delivery vehicles

Mechanistic and Kinetic Studies of Cyanine7 Tetrazine Reactions

Investigation of Reaction Pathways and Intermediates in Bioorthogonal Ligation

The bioorthogonal ligation between a tetrazine, such as one functionalized with Cy7, and a dienophile proceeds through an inverse electron-demand Diels-Alder (IEDDA) reaction. escholarship.orgnih.govfrontiersin.orgnih.gov This reaction is characterized by the interaction of an electron-deficient diene (the tetrazine) with an electron-rich dienophile, such as a strained alkene or alkyne. escholarship.orgnih.gov The process is initiated by a [4+2] cycloaddition, which is typically the rate-determining step. nih.gov This cycloaddition leads to the formation of a transient and unstable intermediate. nih.govfrontiersin.org

Following the initial cycloaddition, a retro-Diels-Alder reaction occurs, resulting in the elimination of a molecule of nitrogen gas (N₂). escholarship.orgnih.govfrontiersin.org This step is irreversible and drives the reaction forward. The product of this elimination is a dihydropyridazine (B8628806) derivative when an alkene is used as the dienophile, or a pyridazine (B1198779) when an alkyne is the reaction partner. escholarship.orgnih.gov In some cases, particularly with alkene dienophiles, the initial dihydropyridazine can undergo further tautomerization or oxidation to form the more stable pyridazine product. nih.gov

The reaction pathway can be influenced by the choice of dienophile. For instance, the reaction of a tetrazine with a strained dienophile like trans-cyclooctene (B1233481) (TCO) is exceptionally fast. escholarship.org The use of different dienophiles can lead to different isomeric products. For example, the reaction of an asymmetric tetrazine with an asymmetric dienophile like norbornene can generate multiple isomeric dihydropyridazine products. nih.gov

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of the Cy7-tetrazine ligation are significantly influenced by the nature of the substituents on both the tetrazine ring and the dienophile.

Substituents on the Tetrazine Ring:

The electronic properties of the substituents on the tetrazine core play a critical role in the reaction kinetics. researchgate.net Electron-withdrawing groups (EWGs) attached to the tetrazine ring increase its reactivity in the IEDDA reaction. escholarship.orgharvard.edu This is because EWGs lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile. nih.govresearchgate.net Conversely, electron-donating groups (EDGs) on the tetrazine ring decrease the reaction rate. nih.govharvard.edu

However, frontier molecular orbital (FMO) theory alone does not always fully explain the observed reactivity differences. nih.gov Computational studies have revealed that distortion of the tetrazine ring due to intramolecular repulsion between nitrogen atoms can also significantly accelerate the cycloaddition step. chemrxiv.org This distortion lowers the activation energy without compromising the stability of the tetrazine. chemrxiv.org Furthermore, the steric bulk of the substituents can also impact reactivity. While some studies suggest that steric effects are relatively consistent across different heterocyclic dienes, other research indicates that bulky substituents can either hinder or, in some cases, accelerate the reaction through dispersion forces. researchgate.netescholarship.org For instance, mono-aryl-substituted tetrazines often react faster than their di-aryl-substituted counterparts, a phenomenon attributed to reduced Pauli repulsion and a more asynchronous transition state. nih.gov

The stability of the tetrazine in aqueous solution is another crucial factor, and it is often in a trade-off with reactivity. Highly reactive tetrazines with strong EWGs can be less stable under physiological conditions. harvard.educhemrxiv.org

Substituents on the Dienophile:

The nature of the dienophile has a profound impact on the reaction kinetics, with reactivity spanning several orders of magnitude. harvard.edu Strained alkenes and alkynes, such as trans-cyclooctenes (TCO) and bicyclononynes (BCN), are highly reactive dienophiles due to the release of ring strain in the transition state. escholarship.orgreading.ac.uk The reactivity of TCOs can be further enhanced by the addition of electron-donating groups, which raise the energy of the HOMO. nih.gov

The table below summarizes the effect of substituents on the reactivity of tetrazine ligations.

ReactantSubstituent TypeEffect on ReactivityReference
TetrazineElectron-Withdrawing Group (EWG)Increases escholarship.orgharvard.edu
TetrazineElectron-Donating Group (EDG)Decreases nih.govharvard.edu
DienophileElectron-Donating Group (EDG)Increases nih.gov
TetrazineBulky SubstituentsCan accelerate via dispersion forces escholarship.org
TetrazineMono-substitution vs. Di-substitutionMono can be faster due to reduced Pauli repulsion nih.gov

Catalytic Mechanisms in Tetrazine Cross-Coupling Reactions

While the bioorthogonal tetrazine ligation itself is typically catalyst-free, the synthesis of functionalized tetrazines, including those bearing a Cy7 fluorophore, often relies on catalytic cross-coupling reactions. mdpi.com These methods are essential for creating unsymmetrical tetrazines with diverse functionalities.

Lewis acid catalysis, using salts like zinc triflate (Zn(OTf)₂) or nickel(II) triflate (Ni(OTf)₂), has been shown to promote the formation of tetrazines from nitriles and hydrazine (B178648). mdpi.comacs.orgnih.gov The Lewis acid activates the nitrile towards nucleophilic attack by hydrazine, which is considered a key initial step in tetrazine synthesis. nih.gov This approach has broadened the scope of accessible tetrazine structures, including unsymmetrical and alkyl-substituted tetrazines. mdpi.comacs.org

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Liebeskind-Srogl reactions, are also employed to modify tetrazine precursors. mdpi.comnih.gov For instance, a 3-bromo-s-tetrazine intermediate can be coupled with various boronic acids using a palladium catalyst in the presence of a silver co-catalyst to generate H-tetrazines. nih.gov These methods allow for the direct formation of C-C bonds to the tetrazine ring, enabling the introduction of a wide range of substituents. mdpi.comnih.gov

The general catalytic cycle for these cross-coupling reactions typically involves three main steps:

Oxidative Addition: The metal catalyst (e.g., Palladium(0)) inserts into the bond between the tetrazine core and a leaving group (e.g., a halogen). youtube.com

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the metal catalyst, displacing the leaving group. youtube.com

Reductive Elimination: The two organic groups on the metal catalyst couple and are eliminated, reforming the C-C bond and regenerating the active catalyst. youtube.com

These catalytic methods are instrumental in the synthesis of complex and functionally diverse Cy7-tetrazine probes.

Analysis of Fluorescence Quenching/Activation Mechanisms upon Reaction Completion

A key feature of Cy7-tetrazine probes is the significant change in fluorescence upon reaction with a dienophile. The tetrazine moiety typically acts as a potent fluorescence quencher for the Cy7 fluorophore in the unreacted state. researchgate.netresearchgate.netresearchgate.net Upon completion of the IEDDA reaction and subsequent elimination of N₂, the quenching effect is removed, leading to a "turn-on" of the Cy7 fluorescence. researchgate.netresearchgate.net

Several mechanisms have been proposed to explain this fluorescence quenching and activation:

Förster Resonance Energy Transfer (FRET): This through-space energy transfer mechanism is a primary contributor to quenching, especially when there is a flexible linker between the Cy7 and tetrazine. researchgate.netnih.gov The tetrazine's absorption spectrum often overlaps with the emission spectrum of the cyanine (B1664457) dye, allowing for efficient non-radiative energy transfer from the excited fluorophore to the tetrazine. researchgate.netnih.gov

Photoinduced Electron Transfer (PET): In this through-space process, the electron-deficient tetrazine can act as an electron acceptor, leading to quenching of the excited fluorophore. researchgate.netnih.gov This mechanism becomes more significant when the fluorophore and quencher are in close proximity. researchgate.net

Energy Transfer to a Dark State (ETDS): Quantum chemical calculations have suggested a unified quenching mechanism where the tetrazine moiety creates a low-lying "dark state." researchgate.netrsc.org Energy is transferred from the excited fluorophore to this non-emissive state, effectively quenching the fluorescence. researchgate.netrsc.org

Internal Conversion to a Dark State (ICDS): For tetrazine-fluorophore conjugates with integrated π-systems, quantum chemical calculations support a mechanism of internal conversion to a dark state, which rationalizes the fluorogenicity. rsc.org

Upon reaction with a dienophile, the tetrazine ring is destroyed, eliminating the quenching pathway and restoring the fluorescence of the Cy7 dye. mdpi.comresearchgate.net The efficiency of this fluorescence "turn-on" can be influenced by the dienophile used. For instance, reaction with a strained alkyne, which leads to a pyridazine product, may result in a higher fluorescence enhancement compared to reaction with a strained alkene, which forms a dihydropyridazine that can still exhibit some residual quenching. nih.gov

The table below provides a summary of the fluorescence quenching mechanisms.

Quenching MechanismDescriptionReference
Förster Resonance Energy Transfer (FRET)Through-space energy transfer from the excited fluorophore to the tetrazine. researchgate.netnih.gov
Photoinduced Electron Transfer (PET)Electron transfer from the excited fluorophore to the electron-deficient tetrazine. researchgate.netnih.gov
Energy Transfer to a Dark State (ETDS)Energy transfer from the excited fluorophore to a low-lying non-emissive state of the tetrazine. researchgate.netrsc.org
Internal Conversion to a Dark State (ICDS)Internal conversion to a dark state in tetrazine-fluorophore conjugates with integrated π-systems. rsc.org

Computational and Theoretical Studies on Cyanine7 Tetrazine

Theoretical Modeling of Absorption and Fluorescence Characteristics

Theoretical modeling is essential for predicting and interpreting the absorption and fluorescence properties of Cyanine7 tetrazine. These studies aim to understand how the molecule interacts with light, specifically its excitation and emission processes.

Density Functional Theory (DFT) Applications in Predicting Spectral Properties

DFT is a widely used quantum chemical method for predicting the spectral properties of organic molecules, including absorption and emission wavelengths and intensities lumiprobe.cn. By calculating the energy difference between the ground state and excited states, DFT can predict the absorption maximum (λabs). Time-Dependent Density Functional Theory (TD-DFT) is specifically used to calculate excitation energies and oscillator strengths, which relate to the intensity of absorption bands. These calculations can help in understanding the electronic transitions responsible for the observed colors and brightness of the dye.

Excited-State Calculations and Dynamics

Beyond predicting static spectral properties, computational studies delve into the excited-state dynamics of this compound omichem.com. This involves calculating the pathways and rates of energy relaxation from the excited state back to the ground state. Methods such as TD-DFT and more advanced methods like Non-Adiabatic Molecular Dynamics can be used to simulate the behavior of the molecule in its excited state, including internal conversion, intersystem crossing, and fluorescence emission. These calculations are crucial for understanding the fluorescence quantum yield and identifying potential non-radiative decay pathways that can lead to fluorescence quenching.

Prediction of Reactivity and Selectivity in Inverse Electron-Demand Diels-Alder Reactions

The tetrazine moiety in this compound is highly reactive in inverse electron-demand Diels-Alder (IEDDA) reactions with dienophiles like trans-cyclooctene (B1233481) (TCO) lumiprobe.cn. Computational methods are used to study the reaction mechanism, predict the activation energy barrier, and assess the selectivity of this click reaction. DFT calculations can be used to model the transition state of the cycloaddition, providing insights into the reaction rate and preferred reaction pathway. These studies help in understanding why tetrazines react rapidly and selectively with strained dienophiles, which is critical for their application in bioorthogonal labeling in complex biological environments.

Simulation of Intermolecular Interactions and Solvent Effects

The behavior of this compound in solution and in biological environments is significantly influenced by intermolecular interactions and solvent effects. Computational simulations, such as molecular dynamics (MD) simulations, can be used to model the interactions between this compound molecules and solvent molecules (e.g., water, organic solvents). These simulations can provide information on solubility, aggregation behavior, and how the solvent environment affects the electronic structure and spectral properties of the dye. Understanding these interactions is important for optimizing reaction conditions and predicting the performance of the dye in different applications.

Computational Approaches for Understanding Fluorescence Quenching Pathways

Fluorescence quenching is a process that reduces the intensity of fluorescence and can be caused by various factors, including internal molecular processes or interactions with the environment omichem.com. Computational approaches are used to investigate potential fluorescence quenching pathways in this compound. This can involve studying the possibility of photoinduced electron transfer (PET) or energy transfer processes within the molecule or with surrounding species. Excited-state calculations and dynamics simulations can help identify mechanisms by which the excited state energy is dissipated non-radiatively, leading to quenching. These studies are vital for designing fluorescent probes with improved brightness and photostability.

Emerging Research Frontiers and Methodological Challenges in Cyanine7 Tetrazine Development

Strategies for Enhancing Photostability and Mitigating Photobleaching

A significant hurdle in the use of cyanine (B1664457) dyes, including Cy7 tetrazine, is their susceptibility to photobleaching, a process where the fluorophore permanently loses its ability to fluoresce upon prolonged exposure to light. This limitation can significantly impact the duration and quality of imaging experiments. Researchers are actively exploring several strategies to enhance the photostability of these probes.

One approach involves the chemical modification of the cyanine core structure. Introducing electron-deficient substituents can reduce the probe's reactivity towards singlet oxygen, a primary culprit in photobleaching. researchgate.net Another strategy is the conjugation of the fluorophore to a triplet state quencher, which helps to dissipate the energy of the excited triplet state that often precedes photobleaching. researchgate.net

Furthermore, non-covalent encapsulation of the probe within nanoparticles or charged copolymers has shown promise in improving photostability. researchgate.net For instance, the formation of a nanohybrid with zinc oxide (ZnO) has been demonstrated to enhance the photostability of a model cyanine dye by facilitating a photo-electron transfer process that reduces the generation of destructive singlet oxygen while increasing the production of other reactive oxygen species (ROS). researchgate.net This method also offers the potential for targeted delivery to acidic environments, such as those found in diseased tissues. researchgate.net The use of antioxidants, such as n-propyl gallate (nPG) and ascorbic acid (AA), and triplet state quenchers like mercaptoethylamine (MEA) and cyclo-octatetraene (COT), has also been investigated to retard photobleaching in fluorescence spectroscopy. nih.gov

Addressing Blinking and Non-Fluorescent States in Single-Molecule Applications

At the single-molecule level, fluorophores like Cy7 tetrazine can exhibit "blinking," a phenomenon characterized by intermittent periods of fluorescence and non-fluorescence. This blinking arises from the transition of the molecule into transient dark states, such as the triplet state or radical ion states. nih.gov While this property can be exploited in certain super-resolution microscopy techniques, it can also complicate data analysis in single-molecule tracking and FRET studies.

The blinking behavior of some fluorophores is influenced by their local environment. For example, hydroxymethyl silicon rhodamine (HMSiR), a spontaneously blinking fluorophore, isomerizes between a fluorescent zwitterionic form and a non-fluorescent spirocyclic form in its ground state. nih.gov The stability of these isomers can be affected by factors like solvation, hydrogen bonding, and electrostatic interactions. nih.gov This environmental sensitivity suggests that the blinking pattern of a fluorophore could potentially be used to identify the molecule to which it is attached. nih.gov

Strategies to control blinking often involve the use of chemical additives. Removing molecular oxygen from the solution can increase the lifetime of the triplet state, making blinking more pronounced. nih.gov Conversely, triplet state quenchers can be used to minimize blinking. nih.govnih.gov Photo-induced electron transfer is another mechanism that can lead to non-fluorescent radical ion states. nih.gov The use of antioxidants can help to reduce these photoionized fluorophores back to their fluorescent state. nih.gov Recent research has also focused on developing fluorophores with inherent self-blinking properties that are less dependent on high-intensity illumination, which is beneficial for live-cell imaging. d-nb.infobiorxiv.org

Development of Novel Dienophile Substrates for Bioorthogonal Reactions

The bioorthogonal reaction between a tetrazine and a dienophile is the cornerstone of Cy7 tetrazine's utility in targeted labeling. The inverse electron demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes or alkynes is exceptionally fast and specific, allowing for efficient labeling in complex biological environments. mdpi.commdpi.com Researchers are continuously working to develop new dienophiles with improved properties.

Trans-cyclooctenes (TCOs) are highly reactive dienophiles due to their ring strain. mdpi.com However, they can be sensitive to acidic or basic conditions and light, which can cause isomerization to the less reactive cis-conformer. researchgate.net

Bicyclononynes (BCNs) react rapidly with tetrazines to form a stable pyridazine (B1198779) product, which is advantageous for the design of fluorogenic probes. mdpi.com

Cyclopropenes are smaller tags that also react quickly with tetrazines, making them useful for metabolic engineering studies where minimal steric hindrance is desired. nih.govnih.gov

Norbornadiene derivatives have been used in tetrazine-mediated transfer (TMT) reactions, which involve a ligation followed by a retro-Diels-Alder cascade. This approach can be used for signal amplification in the detection of low-abundance targets like microRNAs. nih.govnih.gov

Cyclobutenes have been synthesized as small, strained dienophiles that form stable products upon reaction with tetrazines. mdpi.com

Vinyl ethers have been employed to "cage" a near-infrared fluorophore in a non-fluorescent state, which can be released through a "click-to-release" tetrazine bioorthogonal reaction. nih.govnih.gov

The choice of dienophile can be tailored to the specific application, balancing factors like reaction kinetics, stability, and the potential for fluorogenic activation. mdpi.comnih.govfrontiersin.org Computational chemistry is also being used to screen and design new tetrazine derivatives with improved reactivity and stability profiles. rsc.org

Advancements in Multi-Modal Imaging Techniques Utilizing Cyanine7 Tetrazine

Multi-modal imaging combines two or more imaging techniques to provide a more comprehensive understanding of biological processes. nih.gov Cy7 tetrazine, with its near-infrared fluorescence, is well-suited for integration into multi-modal imaging strategies, particularly in combination with nuclear imaging techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT). nih.gov

Dual-labeled agents, which incorporate both a radioactive and a fluorescent component, allow for whole-body imaging with nuclear techniques and subsequent intraoperative fluorescence-guided surgery. nih.gov The development of these agents has been advanced by the advent of novel chelating agents for radiolabeling and highly selective bioconjugation techniques, including tetrazine ligations. nih.gov

Magnetic nanoparticles are also being explored as a platform for multi-modal imaging, combining magnetic resonance imaging (MRI) with other modalities like optical and radioisotope imaging. rsc.org The integration of Cy7 tetrazine with such platforms could further expand the capabilities of multi-modal imaging. Furthermore, the use of machine learning and deep learning models, such as convolutional neural networks (CNNs) and recurrent neural networks (RNNs), is being investigated to integrate and analyze data from different imaging modalities, potentially leading to improved diagnostic and prognostic accuracy. frontiersin.orgarxiv.org

Integration with Super-Resolution Microscopy Techniques

Super-resolution microscopy techniques have broken the diffraction limit of light, enabling visualization of cellular structures with unprecedented detail. telight.eu Cy7 tetrazine and other tetrazine-dye conjugates are increasingly being used in these advanced imaging methods. nih.govnih.gov

A key requirement for many super-resolution techniques, such as stochastic optical reconstruction microscopy (STORM) and photoactivated localization microscopy (PALM), is the ability to control the fluorescence of individual molecules, often through photo-induced blinking or switching. telight.eu The inherent blinking of some cyanine dyes, as well as the fluorogenic nature of the tetrazine ligation, can be leveraged for these applications. d-nb.infonih.gov

The fluorogenicity of tetrazine probes, where the fluorescence is "turned on" upon reaction with a dienophile, is particularly advantageous for super-resolution imaging as it minimizes background fluorescence from unreacted probes, leading to a high signal-to-noise ratio. d-nb.infonih.govnih.gov This allows for no-wash imaging, which is crucial for live-cell experiments. nih.gov Researchers have developed tetrazine-dye conjugates that are suitable for stimulated emission depletion (STED) microscopy, another super-resolution technique. nih.gov The development of fluorogenic and self-blinking tetrazine probes is a key area of research aimed at improving live-cell super-resolution imaging. d-nb.info

Challenges in Probe Design for Specific Biological Environments

Designing Cy7 tetrazine probes for specific biological environments presents a unique set of challenges. The probe's properties, such as its stability, reactivity, and fluorescence, can be significantly influenced by the local microenvironment.

A major challenge is achieving a balance between reactivity and stability. Enhancing the reactivity of the tetrazine moiety, for example by introducing electron-withdrawing groups, can make it more susceptible to degradation under biological conditions, such as nucleophilic attack. mdpi.com The intrinsic instability of tetrazines can lead to non-specific fluorescence activation, which is a significant concern. mdpi.com

The design of fluorogenic probes also requires careful consideration of the quenching mechanism. While tetrazines are effective quenchers for fluorophores in the blue-green region of the spectrum, their efficiency often decreases for red-emitting dyes like Cy7. researchgate.net Researchers are exploring different quenching mechanisms, such as through-bond energy transfer (TBET), internal charge transfer (ICT), and photoinduced electron transfer (PET), to develop highly fluorogenic probes across the visible and near-infrared spectrum. nih.govnih.govnih.govrsc.org

Q & A

Q. What are the common synthetic routes for functionalizing Cyanine7 tetrazine with bioorthogonal handles (e.g., carboxyl or amine groups)?

this compound derivatives are synthesized by reacting nitrile-containing precursors with hydrazine hydrate, followed by oxidation with nitrous acid. For example, carboxyl- or amine-functionalized tetrazines (e.g., compounds 14 and 16 ) are generated by introducing nitriles with specific substituents (e.g., pyridinyl groups) to enhance reactivity . Spacer modifications, such as ethylene glycol units, improve solubility and reduce steric hindrance during ligation .

Q. How does the inverse electron-demand Diels-Alder (IEDDA) reaction mechanism govern the kinetics of this compound ligation?

The IEDDA reaction between this compound and strained dienophiles (e.g., trans-cyclooctene, TCO) proceeds via a two-step process: (1) initial cycloaddition to form a bicyclic intermediate and (2) retro-Diels–Alder elimination to release nitrogen. The rate constant (k₂) for TCO ligation exceeds 10³ M⁻¹s⁻¹, enabling rapid labeling in live-cell systems . Kinetic studies using stopped-flow measurements in human plasma confirm suitability for in vivo applications .

Q. What factors influence the fluorescence quenching efficiency of this compound conjugates?

Fluorescence quenching arises from energy transfer between the Cyanine7 fluorophore and the tetrazine group. Direct conjugation of tetrazine to the cyanine scaffold (e.g., via π-extended systems) enhances quenching by promoting internal conversion, achieving >100-fold fluorescence turn-on upon dienophile ligation. Comparative studies show that TBET (through-bond energy transfer) designs are less efficient than direct conjugation .

Advanced Research Questions

Q. How can researchers optimize fluorogenic probes using this compound for live-cell imaging with minimal background noise?

Fluorogenicity is maximized by designing alkenyl-tetrazine derivatives (e.g., elimination-Heck cascade products) that exhibit strong quenching in the unreacted state. Post-ligation, fluorescence is restored via elimination of the tetrazine-dienophile adduct. Probes with pyridinyl substituents show superior signal-to-background ratios (>400-fold increase) in detecting intracellular targets like oncogenic microRNAs .

Q. What experimental strategies resolve contradictions in kinetic data for tetrazine-dienophile reactions under varying buffer conditions?

Discrepancies in rate constants (e.g., MOPS vs. PBS buffers) are addressed by standardizing ionic strength (e.g., 250 mM NaCl) and pH (7.5). Stopped-flow UV/Vis spectroscopy under controlled conditions (e.g., 1–10 mM reactant concentrations) reveals solvent-specific effects on transition states, as shown in cyclopropene-tetrazine kinetic studies .

Q. How does electrochemical modulation enable site-selective functionalization of microelectrodes using this compound?

Tetrazines are reduced to dihydrotetrazines under cathodic potentials, rendering them inert to cycloaddition. By toggling redox states, researchers achieve spatiotemporal control over surface modifications (e.g., immobilizing redox probes or enzymes). This method is critical for biosensor development and high-throughput screening .

Q. What structural modifications improve the blood-brain barrier (BBB) permeability of this compound probes for in vivo neuroimaging?

Low molecular weight (<300 Da) and lipophilic substituents (e.g., methylcyclopropene tags) enhance BBB penetration. Fluorine-18-labeled tetrazines demonstrate rapid brain uptake in PET/MRI studies, validated via in vivo click reactions with TCO-tagged biomolecules .

Q. How do solvent interactions affect the regioselectivity of tetrazine ligation in heterogeneous biological environments?

Solvent molecules (e.g., hexane) form stable complexes with tetrazine, sterically blocking meta-adduct formation. Polar aprotic solvents (e.g., DMSO) favor para-regioselectivity by stabilizing transition states through dipole interactions. Computational modeling (e.g., DFT) quantifies solvent-induced conformational changes .

Methodological Insights from Key Studies

  • Synthetic Optimization : Nickel- or zinc-catalyzed tetrazine synthesis from aliphatic nitriles enables scalable production of asymmetric derivatives .
  • Imaging Applications : Two-step pretargeting strategies using this compound and TCO-modified antibodies amplify signal-to-noise ratios in tumor imaging .
  • Data Validation : X-ray crystallography and quantum chemical calculations validate tetrazine-dienophile adduct conformations, critical for rational probe design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.